molecular formula C17H16N2O3S2 B2413712 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide CAS No. 896288-82-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide

Cat. No.: B2413712
CAS No.: 896288-82-7
M. Wt: 360.45
InChI Key: PITLTEREHHDRGI-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide: is a complex organic compound that features a cyano group, a tetrahydrobenzo[b]thiophene ring, and a methylsulfonyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide typically involves multiple steps:

    Formation of the tetrahydrobenzo[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyano group: This step often involves a nucleophilic substitution reaction using a cyanide source.

    Attachment of the methylsulfonyl group: This can be done through a sulfonation reaction using methylsulfonyl chloride.

    Formation of the benzamide structure: This final step involves the coupling of the intermediate with a benzoyl chloride derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The benzamide structure allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Industry:

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of novel polymers with unique properties.

Comparison with Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.

    Other Benzamides: Compounds with similar benzamide structures but different substituents.

Uniqueness: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide is unique due to the combination of its cyano group, tetrahydrobenzo[b]thiophene ring, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of certain kinases. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 443120-82-9
  • Molecular Formula : C23H24N4OS2
  • Molecular Weight : 436.59 g/mol

Research indicates that this compound functions primarily as an inhibitor of the c-Jun N-terminal kinase (JNK) family, specifically JNK2 and JNK3. A study demonstrated that derivatives of this compound exhibited potent inhibition with pIC50 values of 6.7 for JNK3 and 6.5 for JNK2, indicating strong binding affinity and selectivity against other kinases such as JNK1, p38alpha, and ERK2 .

Binding Characteristics

The binding mode was elucidated through X-ray crystallography, revealing that the 3-cyano substituent forms hydrogen bond interactions with the hinge region of the ATP-binding site in JNK3. This unique interaction is pivotal for the compound's inhibitory efficacy .

Inhibition Profiles

The inhibition profiles of this compound have been summarized in the following table:

Kinase TargetpIC50 ValueSelectivity
JNK26.5High
JNK36.7High
JNK1Not significantly inhibitedLow
p38alphaNot significantly inhibitedLow
ERK2Not significantly inhibitedLow

Case Studies and Research Findings

  • Selectivity and Potency : A series of related compounds were tested for their ability to inhibit different MAPK family members. The selectivity towards JNK2 and JNK3 over other kinases suggests potential therapeutic applications in conditions where these kinases are implicated .
  • Therapeutic Potential : Given the role of JNK signaling in various diseases such as cancer and neurodegenerative disorders, compounds like this compound may offer new avenues for treatment .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-24(21,22)12-6-4-5-11(9-12)16(20)19-17-14(10-18)13-7-2-3-8-15(13)23-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITLTEREHHDRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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